Cas no 7248-86-4 (3-(2-chloroacetyl)-1-(propan-2-yl)urea)

3-(2-chloroacetyl)-1-(propan-2-yl)urea structure
7248-86-4 structure
Product Name:3-(2-chloroacetyl)-1-(propan-2-yl)urea
CAS No:7248-86-4
MF:C6H11ClN2O2
MW:178.616740465164
CID:581765
PubChem ID:233831
Update Time:2025-04-19

3-(2-chloroacetyl)-1-(propan-2-yl)urea Chemical and Physical Properties

Names and Identifiers

    • Acetamide,2-chloro-N-[[(1-methylethyl)amino]carbonyl]-
    • 1-(2-CHLORO-ACETYL)-3-ISOPROPYL-UREA
    • 2-chloro-N-(propan-2-ylcarbamoyl)acetamide
    • AC1L5QWI
    • AC1Q1Q7W
    • AC1Q5KTS
    • AG-G-85427
    • CTK5D6200
    • KST-1B9336
    • N-Chloracetyl-N'-isopropyl-harnstoff
    • N-Chloracetyl-N-isopropyl-harnstoff
    • NSC32864
    • CS-0219557
    • AKOS005141670
    • 7248-86-4
    • 3-(2-chloroacetyl)-1-(propan-2-yl)urea
    • NSC-32864
    • AB01325947-02
    • EN300-04324
    • 2-Chloro-N-(isopropylcarbamoyl)acetamide
    • DTXSID60283675
    • NCGC00331422-01
    • Z56862276
    • Inchi: 1S/C6H11ClN2O2/c1-4(2)8-6(11)9-5(10)3-7/h4H,3H2,1-2H3,(H2,8,9,10,11)
    • InChI Key: VNNSRORYYYMSJR-UHFFFAOYSA-N
    • SMILES: ClCC(NC(NC(C)C)=O)=O

Computed Properties

  • Exact Mass: 178.05103
  • Monoisotopic Mass: 178.051
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 58.2Ų

Experimental Properties

  • Density: 1.181
  • Refractive Index: 1.466
  • PSA: 58.2
  • LogP: 1.24120

3-(2-chloroacetyl)-1-(propan-2-yl)urea Pricemore >>

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